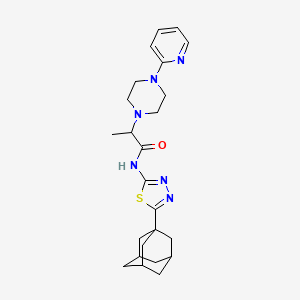
AChE/MAO-B-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AChE/MAO-B-IN-5 is a dual inhibitor of acetylcholinesterase and monoamine oxidase B. These enzymes are crucial in the pathophysiology of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory, while monoamine oxidase B is involved in the oxidative deamination of monoamine neurotransmitters like dopamine. Inhibiting these enzymes can help increase the levels of these neurotransmitters in the brain, potentially alleviating symptoms of these diseases .
Métodos De Preparación
The synthesis of AChE/MAO-B-IN-5 involves several steps. One common method is the “click” chemistry approach, which involves the rapid synthesis of functionalized pyridoxines. This method has been shown to produce compounds with good inhibitory activities against both acetylcholinesterase and monoamine oxidase B . Another method involves the use of ellagic acid derivatives isolated from Castanopsis cuspidata var. sieboldii, which have shown effective inhibition of both enzymes . Industrial production methods typically involve large-scale synthesis using these or similar routes, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
AChE/MAO-B-IN-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions used, but typically include various oxidized, reduced, or substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
AChE/MAO-B-IN-5 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy and selectivity. In biology, it is used to study the role of acetylcholinesterase and monoamine oxidase B in neurotransmission and neurodegenerative diseases. In medicine, it is being investigated as a potential therapeutic agent for the treatment of Alzheimer’s disease and Parkinson’s disease. In industry, it is used in the development of new drugs and in the production of various chemical intermediates .
Mecanismo De Acción
The mechanism of action of AChE/MAO-B-IN-5 involves the inhibition of acetylcholinesterase and monoamine oxidase B. By binding to the active sites of these enzymes, the compound prevents the breakdown of acetylcholine and dopamine, leading to increased levels of these neurotransmitters in the brain. This can help alleviate symptoms of neurodegenerative diseases by improving neurotransmission and reducing oxidative stress .
Comparación Con Compuestos Similares
AChE/MAO-B-IN-5 is unique among dual inhibitors of acetylcholinesterase and monoamine oxidase B due to its balanced inhibitory activity against both enzymes. Similar compounds include donepezil, rivastigmine, and galantamine, which are primarily acetylcholinesterase inhibitors, and selegiline and rasagiline, which are primarily monoamine oxidase B inhibitors. these compounds do not have the same balanced dual inhibitory activity as this compound, making it a promising candidate for the treatment of neurodegenerative diseases .
Propiedades
Fórmula molecular |
C24H32N6OS |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-pyridin-2-ylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C24H32N6OS/c1-16(29-6-8-30(9-7-29)20-4-2-3-5-25-20)21(31)26-23-28-27-22(32-23)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-5,16-19H,6-15H2,1H3,(H,26,28,31) |
Clave InChI |
UJAVTHICBQHCKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)N5CCN(CC5)C6=CC=CC=N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















